An In-Depth Technical Guide to the Fundamental Properties of N,N-Diphenylbenzamide
An In-Depth Technical Guide to the Fundamental Properties of N,N-Diphenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diphenylbenzamide is a tertiary amide of significant interest in organic synthesis and materials science. This guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, purification, and spectroscopic profile. Detailed experimental protocols are provided to facilitate its practical application in a laboratory setting. The document is structured to offer not just data, but also insights into the rationale behind experimental methodologies, ensuring a deeper understanding for researchers and professionals in the field.
Introduction
N,N-Diphenylbenzamide (C₁₉H₁₅NO) is an aromatic organic compound characterized by a benzoyl group attached to the nitrogen atom of a diphenylamine moiety. Its rigid, three-dimensional structure, arising from the three phenyl rings, imparts unique physical and chemical properties. While much of the contemporary research focuses on its derivatives for applications in areas such as nonlinear optics and antiviral agents, a thorough understanding of the parent compound is fundamental for the rational design of new molecules and materials.[1][2] This guide aims to consolidate the essential technical information on N,N-Diphenylbenzamide, providing a solid foundation for its use in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of N,N-Diphenylbenzamide are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions and physical characterizations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₅NO | [3][4] |
| Molecular Weight | 273.33 g/mol | [3] |
| Appearance | White to yellow solid | |
| Melting Point | Not definitively reported; related compounds have distinct melting points. | [5] |
| Boiling Point | 423 °C at 760 mmHg | [4] |
| Density | 1.17 g/cm³ | [4] |
| Flash Point | 194.5 °C | [4] |
| Refractive Index | 1.651 | [4] |
| XLogP3 | 3.9 | [3] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 273.115364102 | [3][4] |
Solubility Profile:
N,N-Diphenylbenzamide is generally soluble in many common organic solvents. Its polarity is influenced by the polar amide group and the nonpolar phenyl rings.
-
Good Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Chloroform, Acetone.[6][7][8]
-
Moderate to Low Solubility: Toluene, Ethyl Acetate, Ethanol.[9]
-
Insoluble: Water.[9]
The choice of solvent is critical for both reaction chemistry and purification. For instance, its high solubility in polar aprotic solvents like DMF and DMSO makes them suitable for reactions requiring elevated temperatures.[7]
Synthesis and Purification
The most common and straightforward synthesis of N,N-Diphenylbenzamide is the Schotten-Baumann reaction between diphenylamine and benzoyl chloride.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of N,N-Diphenylbenzamide.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from established methods for the acylation of amines. The causality behind the choice of reagents is to facilitate the nucleophilic attack of the diphenylamine on the electrophilic benzoyl chloride, with a base to neutralize the HCl byproduct.
Materials:
-
Diphenylamine
-
Benzoyl chloride
-
Pyridine (or 10% aqueous Sodium Hydroxide)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diphenylamine (1.0 equivalent) in dichloromethane. If using aqueous NaOH, no additional organic solvent may be necessary.
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath. Alternatively, prepare a 10% aqueous solution of sodium hydroxide.
-
Addition of Acylating Agent: Add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, MS), which should be consistent with the data provided in the following sections.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of N,N-Diphenylbenzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of N,N-Diphenylbenzamide is characterized by several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3060 | Aromatic C-H stretch | Medium |
| ~1651 | Amide C=O stretch (Carbonyl) | Strong |
| ~1590, ~1490, ~1450 | Aromatic C=C ring stretches | Medium to Strong |
| ~1280 | C-N stretch | Medium |
| 750-700 | Aromatic C-H out-of-plane bend | Strong |
The strong carbonyl (C=O) absorption around 1651 cm⁻¹ is a hallmark of the amide functional group. The absence of an N-H stretch (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N,N-Diphenylbenzamide provides valuable information about its molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 273, corresponding to the molecular weight of the compound.[3]
-
Major Fragments:
-
m/z = 105: This is often the base peak and corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the C-N bond.[3]
-
m/z = 77: This peak arises from the loss of a carbonyl group (CO) from the benzoyl cation, resulting in the phenyl cation ([C₆H₅]⁺).
-
m/z = 168/167: These peaks can be attributed to the diphenylamine radical cation or related fragments.
-
Diagram of Mass Spectrometry Fragmentation
Caption: Proposed fragmentation pathway for N,N-Diphenylbenzamide in EI-MS.
Crystal Structure
Single-crystal X-ray diffraction studies have shown that N,N-Diphenylbenzamide crystallizes in an orthorhombic system with the space group Pbca.[1] The crystal structure reveals that the neutral molecules are held together by very weak C-H···O interactions, forming a linear chain-like supramolecular assembly.[9][13] There are significant differences in the relative orientations of the aromatic rings between the solid-state structure and the structure optimized by density functional theory (DFT), which can be attributed to crystal packing forces.[9][13]
Applications and Areas of Research
While N,N-Diphenylbenzamide itself has limited direct large-scale industrial applications, it serves as an important scaffold and intermediate in several areas of research and development:
-
Nonlinear Optical (NLO) Materials: Derivatives of N,N-Diphenylbenzamide have been synthesized and investigated for their second harmonic generation (SHG) efficiency, showing potential for use in photonic and optoelectronic devices.[1]
-
Antiviral Agents: Substituted N-phenylbenzamide derivatives have been explored as potential inhibitors of enterovirus 71 (EV71).[2]
-
Polymer Science: The rigid benzanilide-type structure is a component of high-performance polymers, such as aramids, contributing to their thermal stability and mechanical strength.
-
Organic Synthesis: It can be used as a stable, protected form of diphenylamine or as a starting material for the synthesis of more complex molecules.
Safety and Handling
N,N-Diphenylbenzamide is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Conclusion
N,N-Diphenylbenzamide is a foundational molecule in the landscape of aromatic amides. Its well-defined physicochemical properties, straightforward synthesis, and distinct spectroscopic signature make it an accessible compound for a wide range of laboratory applications. While its direct commercial uses are not extensive, its role as a building block for advanced materials and biologically active molecules underscores its importance. This guide has provided a detailed technical overview to support and inspire further research and innovation utilizing this versatile compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101250, N,N-Diphenylbenzamide. Retrieved from [Link].
-
The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link].
-
The Royal Society of Chemistry (n.d.). Supplementary Material. Retrieved from [Link].
-
Supporting Information. (n.d.). Retrieved from [Link].
-
Biological Magnetic Resonance Bank (n.d.). Benzamide at BMRB. Retrieved from [Link].
-
SpectraBase (n.d.). Benzamide, 3-amino-N,N-diphenyl-. Retrieved from [Link].
-
NIST Chemistry WebBook (n.d.). Benzamide, N-phenyl-. Retrieved from [Link].
-
Choudhury, D., Banik, A., & Sarma, R. (2010). N,N-diphenylbenzamide. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o524–o526. Retrieved from [Link].
-
ResearchGate (n.d.). Photograph of grown a) NNDPB and b) FNNDPB single crystals. Retrieved from [Link].
-
LookChem (n.d.). N,N-Diphenylbenzamide. Retrieved from [Link].
-
Choudhury, D., Banik, A., & Sarma, R. (2010). N,N-Diphenylbenzamide. ResearchGate. Retrieved from [Link].
-
Borjihan, Q. (n.d.). N,N'-Diphenyl-N,N'-di(p-tolyl)benzidine: Properties, Applications, and Market Insights. LinkedIn. Retrieved from [Link].
-
ResearchGate (n.d.). Which will be the good solvent among DMF and DMSO? Retrieved from [Link].
-
ResearchGate (n.d.). What's the chemical difference between DMF and DMSO? Retrieved from [Link].
-
De-Wit, T., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem. Retrieved from [Link].
-
University of Rochester, Department of Chemistry (n.d.). Solvents and Polarity. Retrieved from [Link].
-
gChem Global (n.d.). DMSO. Retrieved from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. N,N-Diphenylbenzamide | C19H15NO | CID 101250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Benzamide, N-phenyl- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gchemglobal.com [gchemglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. N,N-diphenylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
